molecular formula C13H11ClN2O B12085377 2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)-

2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)-

Cat. No.: B12085377
M. Wt: 246.69 g/mol
InChI Key: HDPCUXRMKMKCJQ-CZIBKUHYSA-N
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Description

2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a chloro group, a cyano group, and a methylphenyl group, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- typically involves multiple steps. One common method starts with the halogenation of p-methylacetophenone under light conditions to obtain an intermediate compound. This intermediate is then subjected to further reactions involving glyoxal and hydroxylamine sulfate to form the desired product . The reaction conditions often require precise control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require specific solvents and temperatures to proceed efficiently .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- involves its interaction with specific molecular targets. The chloro and cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt biological pathways, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Pentadienamide, 5-chloro-2-cyano-5-(4-methylphenyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

(2E,4Z)-5-chloro-2-cyano-5-(4-methylphenyl)penta-2,4-dienamide

InChI

InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)12(14)7-6-11(8-15)13(16)17/h2-7H,1H3,(H2,16,17)/b11-6+,12-7-

InChI Key

HDPCUXRMKMKCJQ-CZIBKUHYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)N)/Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl

Origin of Product

United States

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